Cas no 52392-64-0 (2-Propenoic acid, 3-phenyl-, butyl ester, (2E)-)

2-Propenoic acid, 3-phenyl-, butyl ester, (2E)- structure
52392-64-0 structure
Product Name:2-Propenoic acid, 3-phenyl-, butyl ester, (2E)-
Numero CAS:52392-64-0
MF:C13H16O2
MW:204.264944076538
CID:359740
PubChem ID:5273465
Update Time:2025-04-19

2-Propenoic acid, 3-phenyl-, butyl ester, (2E)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propenoic acid, 3-phenyl-, butyl ester, (2E)-
    • Q27236133
    • 52392-64-0
    • CHEMBL1911049
    • butyl (E)-3-phenylprop-2-enoate
    • Butyl (E)-cinnamate
    • Butyl 3-phenyl-2-propenoate
    • 538-65-8
    • Butyl phenylacrylate
    • Cinnamic acid butyl ester
    • 105581-25-7
    • Butyl 3-phenylpropenoate
    • BRN 2328067
    • butyl (2E)-3-phenylprop-2-enoate
    • AC-20788
    • CINNAMIC ACID N-BUTYL ESTER [MI]
    • Cinnamic acid n-butyl ester
    • (E)-butyl cinnamate
    • Eliminoxy
    • NSC71966
    • trans-3-phenyl-prop-2-enoic acid butyl ester
    • butyl (E)-3-(phenyl)acrylate
    • NS00012031
    • SCHEMBL119510
    • 3-Phenyl-acrylic acid, butyl ester
    • 2-Propenoic acid, 3-phenyl-, butyl ester
    • AKOS040744567
    • Cinnamate de n-butyle
    • W-204586
    • n-Butyl cinnamate
    • EINECS 208-699-6
    • (E)-3-Phenyl-acrylic acid butyl ester
    • Cinnamic acid, butyl ester
    • Cinnamate de n-butyle [French]
    • CS-0090364
    • BUTYL CINNAMATE [USP-RS]
    • UNII-05Q793M6Z5
    • D82012
    • AI3-02025
    • N-Butyl cinnamate, AldrichCPR
    • FEMA No. 2192
    • (E)-n-butyl cinnamate
    • Butyl-beta-phenylacrylate
    • 4-09-00-02008 (Beilstein Handbook Reference)
    • BUTYL CINNAMATE
    • NSC 71966
    • 05Q793M6Z5
    • n-Butyl phenylacrylate
    • CHEBI:192913
    • NSC-71966
    • AKOS015965719
    • BS-17544
    • BUTYL CINNAMATE [FHFI]
    • MDL: MFCD00051560
    • Inchi: 1S/C13H16O2/c1-2-3-11-15-13(14)10-9-12-7-5-4-6-8-12/h4-10H,2-3,11H2,1H3/b10-9+
    • Chiave InChI: OHHIVLJVBNCSHV-MDZDMXLPSA-N
    • Sorrisi: O(C(/C=C/C1C=CC=CC=1)=O)CCCC

Proprietà calcolate

  • Massa esatta: 204.11508
  • Massa monoisotopica: 204.115029749g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 6
  • Complessità: 203
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.9
  • Superficie polare topologica: 26.3Ų

Proprietà sperimentali

  • PSA: 26.3
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